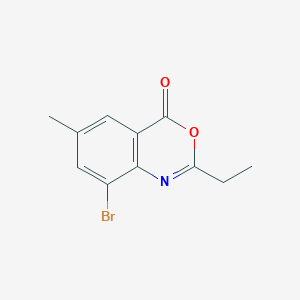

![molecular formula C24H29FN6O B2608066 N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide CAS No. 2034445-23-1](/img/structure/B2608066.png)

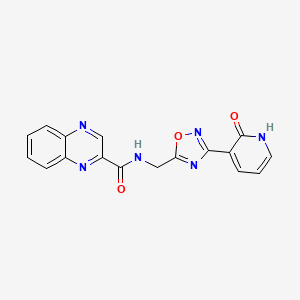

N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

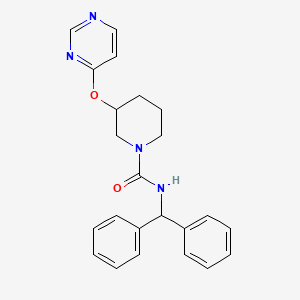

“N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs due to its ability to cross the blood-brain barrier. The compound also contains a triazolidine ring, which is less common but can be found in certain antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the triazolidine ring is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the piperazine ring might be susceptible to reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, while the fluorophenyl group could increase its lipophilicity .Scientific Research Applications

Metabolic Pathways and Degradation

Piperazine derivatives are involved in metabolic pathways leading to the formation of various metabolites. For instance, piperazine rings in phenothiazine drugs degrade to form specific metabolites, showcasing the metabolic transformations these compounds undergo in biological systems (Breyer, Gaertner, & Prox, 1974).

Drug Disposition and Metabolism

The disposition and metabolism of novel compounds, including those with piperazine structures, have been studied to understand their pharmacokinetics. For example, SB-649868, an orexin receptor antagonist, undergoes extensive metabolism, highlighting the complex metabolic fate of these molecules in humans (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Pharmacokinetic Studies

Pharmacokinetic studies of compounds like D2624, related to anticonvulsant agents and containing dimethylphenyl groups, provide insights into the absorption, metabolism, and excretion of these drugs in rats and humans. Such studies are crucial for developing new therapeutic agents, indicating the importance of understanding the pharmacokinetic profiles of similar compounds (Martin, Bishop, Kerr, Moor, Moore, Sheffels, Rashed, Slatter, Berthon-Cedille, Lepage, Descombe, Picard, Baillie, & Levy, 1997).

Clinical Trials and Drug Safety

Clinical trials and studies on drug safety are vital aspects of research involving compounds like imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno), which was administered to patients with malignant melanoma. These studies help in understanding the therapeutic potential and safety profile of new drugs (Skibba, Ramirez, Beal, & Bryan, 1969).

Future Directions

properties

IUPAC Name |

N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FN6O/c1-17-4-5-18(2)21(16-17)31-14-12-30(13-15-31)11-3-10-26-24(32)23-22(27-29-28-23)19-6-8-20(25)9-7-19/h4-9,16,22-23,27-29H,3,10-15H2,1-2H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIBFQDOZRONFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)C3C(NNN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156593120 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)

![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)

![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)

![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)